

C.I. Vat Yellow 33: A Technical Whitepaper for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Vat Yellow 33

Cat. No.: B076505

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **C.I. Vat Yellow 33**, a complex anthraquinone-based dye. While primarily utilized in the textile industry for its robust dyeing properties, its core structure as an anthraquinone derivative warrants examination for broader applications in scientific research and drug development. This document details the compound's chemical and physical properties, outlines its synthesis and analytical protocols, and discusses the toxicological profile and potential biomedical relevance of the broader class of anthraquinone compounds.

Compound Profile

C.I. Vat Yellow 33 is a large, complex organic molecule with the molecular formula $C_{54}H_{32}N_4O_6$.^{[1][2][3]} It is a yellow to orange powder, insoluble in water, acetone, and ethanol, but soluble in hot nitrobenzene.^[4]

Chemical and Physical Properties

A summary of the key quantitative data for **C.I. Vat Yellow 33** is presented in Table 1. This information is crucial for its handling, characterization, and application in a research setting.

Property	Value	References
C.I. Name	Vat Yellow 33	[4]
C.I. Number	65429	[4]
CAS Number	12227-50-8	[1][2][4]
Molecular Formula	C ₅₄ H ₃₂ N ₄ O ₆	[1][2][3][4]
Molecular Weight	832.86 g/mol	[1][4]
Appearance	Yellow to Orange Powder	[4]
Solubility	Insoluble in water, acetone, ethanol. Soluble in hot nitrobenzene. Slightly soluble in 2-Chlorophenol and Pyridine.	[4][5]

Synthesis and Manufacturing

The synthesis of **C.I. Vat Yellow 33** is a multi-step process commencing with 4-(4-Nitrophenyl)benzoic acid. The general synthetic pathway involves the reduction of the nitro group, conversion to an acid chloride, and subsequent condensation with an aminoanthraquinone.[4]

Experimental Protocol: Synthesis of C.I. Vat Yellow 33

The following is a generalized experimental protocol based on available literature. Optimization of stoichiometry, temperature, and reaction time at each stage is critical for maximizing yield and purity.[4]

Step 1: Reduction of 4-(4-Nitrophenyl)benzoic acid

- Objective: To reduce the nitro group to an amino group, forming 4-(4-aminophenyl)benzoic acid.
- Reagents: 4-(4-Nitrophenyl)benzoic acid, a reducing agent (e.g., glucose).[1][6]

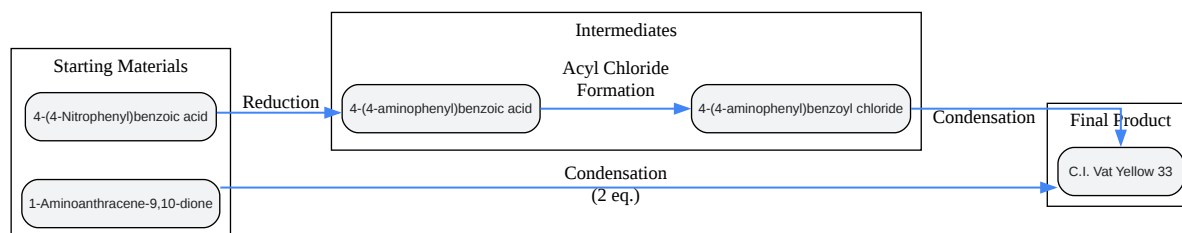
- Procedure: Dissolve 4-(4-Nitrophenyl)benzoic acid in a suitable solvent. Add the reducing agent and heat the mixture under reflux until the reaction is complete (monitored by TLC). After cooling, the product, 4-(4-aminophenyl)benzoic acid, is isolated by filtration and purified by recrystallization.

Step 2: Formation of the Acid Chloride

- Objective: To convert the carboxylic acid group of 4-(4-aminophenyl)benzoic acid to a more reactive acid chloride.
- Reagents: 4-(4-aminophenyl)benzoic acid, thionyl chloride.[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Procedure: Suspend 4-(4-aminophenyl)benzoic acid in an inert solvent (e.g., toluene) and add thionyl chloride dropwise at room temperature. Heat the mixture to reflux until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(4-aminophenyl)benzoyl chloride.

Step 3: Condensation with 1-Aminoanthracene-9,10-dione

- Objective: To form the final **C.I. Vat Yellow 33** molecule through amide bond formation.
- Reagents: 4-(4-aminophenyl)benzoyl chloride, 1-Aminoanthracene-9,10-dione (2 equivalents).[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Procedure: Dissolve 1-Aminoanthracene-9,10-dione in a high-boiling aprotic solvent (e.g., N-methylpyrrolidone).[\[4\]](#) Add the 4-(4-aminophenyl)benzoyl chloride intermediate to the solution. The reaction mixture is heated at an elevated temperature for several hours. The product precipitates upon cooling and is collected by filtration, washed with appropriate solvents to remove impurities, and dried.



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Synthesis workflow for **C.I. Vat Yellow 33**.

Analytical Characterization

High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of **C.I. Vat Yellow 33**.^[4]

Experimental Protocol: HPLC Analysis

- Objective: To determine the purity and quantify **C.I. Vat Yellow 33** in a sample.
- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column.^[4]
- Mobile Phase: A gradient mixture of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).^[4]
- Procedure: Prepare a standard solution of **C.I. Vat Yellow 33** of known concentration. Dissolve the sample in a suitable solvent and filter. Inject the sample and the standard solution into the HPLC system. The identity of the dye is confirmed by comparing the retention time of the major peak in the sample chromatogram to that of the standard. Purity is determined by the relative area of the main peak. This method is scalable for preparative

separation to isolate impurities for further characterization and is suitable for pharmacokinetic studies.[4]

Toxicological Profile and Potential Biological Activity

A critical aspect for any compound considered for biomedical application is its toxicological profile.

Toxicity of C.I. Vat Yellow 33

The safety data sheet for **C.I. Vat Yellow 33** indicates that there is no available data on its acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, or carcinogenicity.[2] This lack of data necessitates caution in handling and precludes its immediate use in biological systems without extensive toxicological evaluation. It is important to distinguish **C.I. Vat Yellow 33**, an anthraquinone dye, from Solvent Yellow 33, a quinoline dye, for which some toxicological data exists.[7]

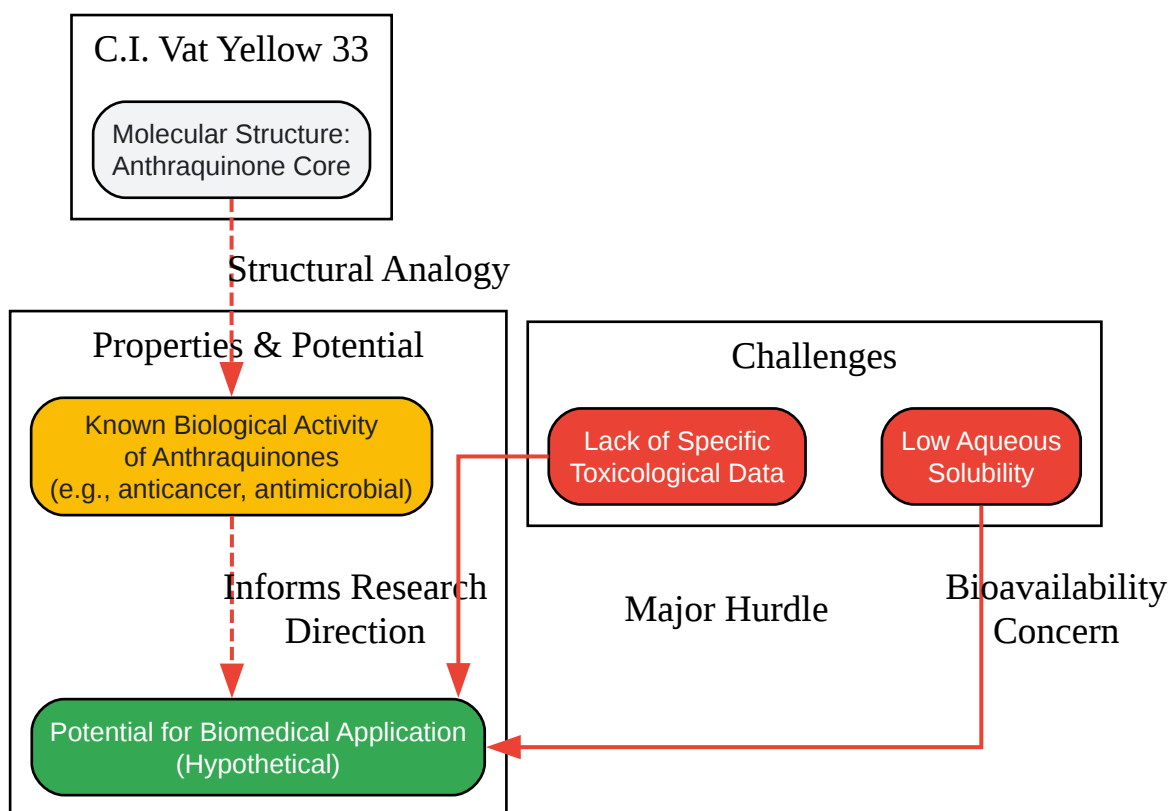
Biological Relevance of Anthraquinones

While specific data for **C.I. Vat Yellow 33** is wanting, the broader class of anthraquinone derivatives has significant pharmacological relevance.[8] Anthraquinones are found in nature and have been used in medicine for centuries.[5][8]

- **Anticancer Agents:** Several anthraquinone derivatives, such as doxorubicin and mitoxantrone, are established chemotherapeutic agents.[5] Their mechanism of action often involves intercalation into DNA and inhibition of topoisomerase II.
- **Other Medicinal Uses:** Anthraquinones have been investigated for their laxative, antimicrobial, and anti-inflammatory properties.[8]
- **Biomedical Research Tools:** Some anthraquinone dyes are used as fluorescent stains for cellular components in microscopy.[9]

The presence of the anthraquinone core in **C.I. Vat Yellow 33** suggests that it could potentially exhibit biological activity. However, its large size and low solubility in aqueous media may limit

its bioavailability. The degradation of such complex dyes could also lead to metabolites with different toxicological profiles.[4]



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Logical relationship of **C.I. Vat Yellow 33**'s potential for biomedical application.

Conclusion and Future Directions

C.I. Vat Yellow 33 is a well-characterized synthetic dye with established protocols for its synthesis and analysis. Its core anthraquinone structure places it in a class of compounds with known pharmacological importance. However, the complete absence of toxicological and biological data for **C.I. Vat Yellow 33** itself is a significant barrier to its consideration for any biomedical application.

For researchers in drug development, **C.I. Vat Yellow 33** could serve as a scaffold for the synthesis of novel anthraquinone derivatives. Future research should prioritize a thorough toxicological evaluation, including cytotoxicity, mutagenicity, and carcinogenicity studies. Furthermore, screening for biological activity, such as anticancer or antimicrobial effects, could

reveal potential therapeutic applications. The detailed analytical methods presented here provide a foundation for the necessary purity assessment and characterization required for such investigations. Until such data is available, **C.I. Vat Yellow 33** should be handled with the appropriate precautions for a chemical with an unknown toxicological profile.

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- To cite this document: BenchChem. [C.I. Vat Yellow 33: A Technical Whitepaper for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076505#c-i-vat-yellow-33-molecular-formula-c54h32n4o6]

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